Ammonium sulfate-15N2

Description

Properties

IUPAC Name |

azanium;sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-ISOLYIDJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

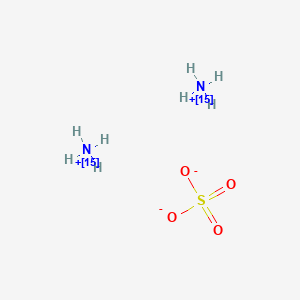

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[15NH4+].[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium sulfate-15N2 can be synthesized by reacting ammonia-15N with sulfuric acid. The general reaction is as follows: [ 2 , ^{15}NH_3 + H_2SO_4 \rightarrow (^{15}NH_4)_2SO_4 ] This reaction typically occurs under controlled conditions to ensure the purity and isotopic enrichment of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of isotopically labeled ammonia, which is reacted with sulfuric acid in large-scale reactors. The product is then purified and crystallized to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ammonium sulfate-15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce nitrogen oxides.

Reduction: It can be reduced to produce ammonia.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Requires reducing agents such as lithium aluminum hydride.

Substitution: Typically involves reactions with metal salts under aqueous conditions.

Major Products:

Oxidation: Produces nitrogen oxides.

Reduction: Produces ammonia.

Substitution: Produces metal sulfates and ammonium salts.

Scientific Research Applications

Agricultural Research

Nitrogen Source in Fertilizers

Ammonium sulfate-15N2 is widely used as a nitrogen source in fertilizers. Its isotopic labeling allows researchers to trace nitrogen uptake and utilization in plants, providing insights into fertilizer efficiency and plant nutrition dynamics. For instance, studies have demonstrated its effectiveness in assessing nitrogen absorption in coffee plants, which is crucial for optimizing agricultural practices and improving crop yields .

Digestibility Studies in Livestock

In animal husbandry, this compound serves as a marker to identify digestibility sites within the gastrointestinal tract of ruminants. This application is essential for understanding nutrient absorption and optimizing feed formulations for cattle, ultimately enhancing livestock productivity .

Proteomics and Metabolomics

Quantitative Proteomic Analysis

this compound is instrumental in quantitative proteomics, where it aids in the labeling of proteins for comparative analysis. By incorporating this compound into growth media, researchers can track protein expression levels and modifications under various experimental conditions. This method has been pivotal in identifying biomarkers for diseases and understanding protein dynamics in different biological contexts .

Metabolomic Studies

In metabolomics, this compound is used to analyze nitrogen-containing metabolites. Researchers utilize this compound to confirm the biological origin of metabolites and quantify nitrogen atoms within them. This application is particularly valuable in studying metabolic pathways and understanding how organisms respond to environmental changes .

Case Studies

Mechanism of Action

The mechanism of action of ammonium sulfate-15N2 involves its incorporation into biological systems where it acts as a tracer. The nitrogen-15 isotope allows researchers to track nitrogen atoms through various metabolic pathways, providing insights into nitrogen utilization and protein synthesis . The molecular targets include enzymes and proteins involved in nitrogen metabolism .

Comparison with Similar Compounds

Isotopic Purity and Availability

Ammonium sulfate-15N2 is available in varying isotopic enrichments, allowing flexibility for different experimental sensitivities. For example:

- 5–15 atom% 15N : Cost-effective for agricultural tracer studies .

- 99 atom% 15N : Essential for high-precision analytical methods like NMR and mass spectrometry .

Comparison Table 1: Isotopic Variants of this compound

Comparison with Other 15N-Labeled Ammonium Salts

a) Ammonium Chloride-15N (15NH4Cl)

- Formula : 15NH4Cl

- Isotopic Purity : 98 atom% 15N .

- Applications : Used in chemical synthesis and microbial studies where chloride compatibility is required .

- Advantage over Sulfate : Higher solubility in organic solvents.

b) Ammonium Nitrate-15N2 (15NH4NO3)

- Formula: 15NH4NO3

- Isotopic Purity : 98 atom% 15N .

- Applications : Metabolic labeling in plant proteomics .

- Limitation : Nitrate’s susceptibility to denitrification in soil complicates long-term tracer studies compared to ammonium sulfate .

Comparison Table 2: Key 15N-Labeled Ammonium Salts

Comparison with Non-Isotopic Ammonium Sulfate

Non-labeled ammonium sulfate (NH4)2SO4 shares identical chemical properties but lacks isotopic tracing capability. Key differences include:

- Cost: Non-labeled variants are significantly cheaper.

- Analytical Utility: 15N labeling enables precise quantification of nitrogen pathways using techniques like 1H NMR or NanoSIMS .

- Safety : Both forms have similar hazards (e.g., harmful if swallowed), but isotopic compounds require specialized disposal to prevent environmental contamination .

Agricultural Studies

- Maize Nitrogen Uptake : Stem injection of 15N-labeled ammonium sulfate in maize plants demonstrated efficient translocation of nitrogen from roots to leaves .

- Fertilizer Optimization : Low isotopic purity (5–10% 15N) is sufficient for field studies to determine optimal fertilizer dosages .

Electrocatalysis

- Ammonia Synthesis : this compound was used to calibrate NMR-based quantification of electrochemically produced ammonia, achieving detection limits as low as 0.05 ppm .

Environmental Analysis

- Soil and Water Studies : Dual-inlet mass spectrometry and gas chromatography are preferred for analyzing 15N in ammonium sulfate, while nitrate-based isotopes require additional steps to remove dissolved organic matter .

Biological Activity

Ammonium sulfate-15N2 is an isotopically labeled compound that has garnered attention for its diverse applications in biological research, particularly in the fields of agriculture, protein expression, and metabolic studies. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.

- Chemical Formula :

- Molecular Weight : 132.14 g/mol

- Isotopic Purity : 98 atom % .

- Applications : Commonly used as a nitrogen source in cell culture media, protein expression, and metabolic labeling .

1. Agricultural Research

This compound is utilized to study nitrogen absorption efficiency in crops. For instance, research has shown its effectiveness in evaluating how well coffee plants absorb nitrogen from fertilizers, which is crucial for optimizing agricultural practices and enhancing crop yield .

2. Protein Expression and Metabolomics

The compound serves as a nitrogen source for the growth of microorganisms and cell cultures that express proteins labeled with stable isotopes. This application is vital for quantitative proteomics and metabolic studies, allowing researchers to trace the incorporation of nitrogen into various biological molecules .

3. Metabolic Labeling

In metabolic studies, this compound is employed to label amino acids and other metabolites, facilitating the tracking of nitrogen flow through metabolic pathways. This method aids in understanding protein dynamics and cellular metabolism .

Case Study 1: Nitrogen Absorption in Coffee Plants

A study investigated the use of this compound to measure nitrogen uptake in coffee plants. The results indicated that labeled nitrogen significantly improved the assessment of fertilizer efficiency, providing insights into optimal fertilization strategies .

Case Study 2: Protein Expression Profiling

In a proteomic analysis, this compound was used to enhance the expression of recombinant proteins in bacterial cultures. This approach allowed for detailed profiling of protein dynamics under varying growth conditions, showcasing its utility in biotechnological applications .

Research Findings

Research has demonstrated several key findings regarding the biological activity of this compound:

- Enhanced Protein Yield : Studies have shown that using ammonium sulfate as a nitrogen source can significantly increase protein yield in microbial cultures due to its favorable assimilation properties .

- Metabolic Pathway Analysis : The incorporation of into amino acids allows for precise tracking of metabolic pathways, providing insights into nitrogen metabolism and its regulation within cells .

Data Tables

Q & A

Q. How do I select the appropriate 15N enrichment level (e.g., 10 atom% vs. 99 atom%) for my experiment?

Methodological considerations depend on the sensitivity requirements of your analytical techniques (e.g., mass spectrometry) and experimental goals. Lower enrichment levels (e.g., 10 atom% 15N) are cost-effective for tracer studies requiring moderate isotopic resolution, such as quantifying nitrogen uptake in plants . Higher purity (99 atom% 15N) is critical for precise quantification in metabolic flux analysis or isotope dilution mass spectrometry (IDMS), where background noise from natural abundance 14N must be minimized . Always validate enrichment levels using certified reference materials (e.g., USGS standards) .

Q. What are the key considerations when designing agricultural tracer studies with Ammonium Sulfate-15N2?

- Dosage calibration : Optimize fertilizer application rates based on soil nitrogen content and plant uptake efficiency to avoid isotopic dilution .

- Sampling protocol : Collect root zone soil and plant tissues at multiple growth stages to track temporal 15N assimilation .

- Controls : Include unlabeled ammonium sulfate plots to account for natural 15N abundance (0.366%) and environmental contamination .

- Analytical validation : Use elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) for accurate δ15N measurements .

Q. What safety protocols are essential for handling and storing this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods when preparing stock solutions to avoid inhalation of dust .

- Storage : Keep in airtight, moisture-resistant containers at room temperature (20–25°C) to prevent decomposition .

- Decontamination : Rinse spills with water and neutralize with sodium bicarbonate before disposal .

Q. How do I prepare stable stock solutions of this compound for cell culture or microbial studies?

- Solubility : Dissolve in ultrapure water (18.2 MΩ·cm) at 70°C with stirring to achieve a 1 M solution (132.14 g/L) .

- Sterilization : Filter through a 0.22 µm membrane; avoid autoclaving to prevent thermal decomposition .

- Quality control : Verify pH (4.5–6.0) and confirm isotopic integrity via EA-IRMS before use .

Advanced Research Questions

Q. How can I address contamination of 15N2 stocks with 15N-labeled nitrate/ammonium in nitrogen fixation assays?

Contamination can lead to overestimation of biological N2 fixation. Mitigation strategies include:

- Batch testing : Equilibrate 15N2 gas with nitrate/ammonium solutions and analyze via IRMS to quantify contaminants .

- Purification : Use gas scrubbing systems with acid traps to remove NH3 and NOx impurities .

- Reporting : Document supplier, lot number, and contamination test results in publications to enhance reproducibility .

Q. How do I resolve discrepancies in δ15N data when comparing plant uptake studies across different soil types?

- Isotopic fractionation : Correct for soil-specific processes like nitrification/denitrification that alter 15N/14N ratios .

- Matrix effects : Spike soil samples with USGS-N1/N2 reference materials to calibrate EA-IRMS measurements .

- Statistical modeling : Apply mixed-effects models to account for variability in root exudate-driven isotope dilution .

Q. What methodologies optimize the use of this compound in geochemical paleoclimate studies?

- Isotope pairing : Combine with 13C-labeled carbonates to reconstruct ancient nutrient cycles via coupled δ15N-δ13C analysis .

- Diagenetic correction : Use sequential extraction to differentiate primary vs. secondary ammonium signals in sediment cores .

- Standardization : Normalize data to IAEA-N-1/N-2 scales for cross-study comparability .

Q. How can I minimize isotopic cross-talk in synthetic biology studies using 15N-labeled precursors?

- Chromatographic separation : Employ HPLC with high-resolution columns to isolate 15N-labeled metabolites from natural abundance analogs .

- Quenching protocols : Rapidly freeze cells in liquid N2 to halt enzymatic activity during extraction .

- Data correction : Apply mass isotopomer distribution analysis (MIDA) to deconvolute isotopic overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.